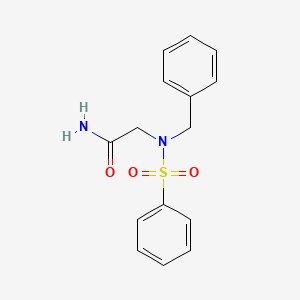![molecular formula C15H13NO4 B5830934 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate, also known as HACA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HACA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.30 g/mol.
Applications De Recherche Scientifique
3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has also been studied for its potential use as a drug carrier due to its ability to form stable complexes with various drugs. In agriculture, 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been studied for its potential use as a plant growth regulator and pesticide. In material science, 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been studied for its potential use in the synthesis of polymers and as a coating material.
Mécanisme D'action
The exact mechanism of action of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, studies have shown that 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate also has the ability to scavenge free radicals, which are known to cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate can reduce oxidative stress and inflammation in animal models of various diseases such as diabetes and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate in lab experiments is its stability and solubility in organic solvents. 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate is also relatively easy to synthesize and purify. However, one of the limitations of using 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate in lab experiments is its potential toxicity. Studies have shown that 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate can be toxic to certain cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when handling 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate in lab experiments.
Orientations Futures
There are several future directions for the research on 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate. One potential direction is the development of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Another potential direction is the study of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate's potential use as a plant growth regulator and pesticide in agriculture. Further studies are also needed to fully understand the mechanism of action of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate involves the reaction of 2-hydroxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate. The purity of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate can be confirmed using various analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
[3-[(2-hydroxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)20-12-6-4-5-11(9-12)15(19)16-13-7-2-3-8-14(13)18/h2-9,18H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPNBRLGUKKTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)


![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)

![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)

![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)



![N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)
